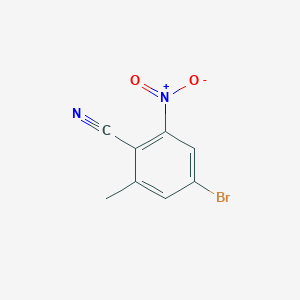

4-Bromo-2-methyl-6-nitrobenzonitrile

Description

Properties

IUPAC Name |

4-bromo-2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFIDZVLJDEVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-methyl-6-nitrobenzonitrile SMILES and InChIKey

Topic: 4-Bromo-2-methyl-6-nitrobenzonitrile: Technical Monograph & Synthesis Guide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary

4-Bromo-2-methyl-6-nitrobenzonitrile (CAS: 1807186-81-7) is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., bicyclic hydantoins) and specific kinase inhibitors. Its structure combines three distinct directing groups—a nitrile, a nitro, and a bromine atom—around a toluene core, making it a versatile electrophilic partner for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

Chemical Identity & Physicochemical Profile

The compound is characterized by a dense functionalization pattern that imparts unique electronic properties, specifically high electron deficiency due to the synergistic withdrawal effects of the nitro and nitrile groups.

Table 1: Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | 4-Bromo-2-methyl-6-nitrobenzonitrile |

| Common Name | 4-Bromo-6-nitro-o-tolunitrile |

| CAS Number | 1807186-81-7 |

| Molecular Formula | |

| Molecular Weight | 241.04 g/mol |

| SMILES (Canonical) | CC1=C(C(=CC(=C1)Br)[O-])C#N |

| InChIKey | AFFIDZVLJDEVLY-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white crystalline solid |

Table 2: Calculated Physicochemical Properties

| Property | Value | Context |

| cLogP | ~2.3 - 2.5 | Moderate lipophilicity; suitable for drug-like scaffolds. |

| TPSA | 69.6 | Polar surface area dominated by nitro/nitrile groups. |

| H-Bond Donors | 0 | Lacks acidic protons. |

| H-Bond Acceptors | 3 | Nitro (2) and Nitrile (1). |

| Rotatable Bonds | 0 | Rigid aromatic core. |

Synthetic Pathways

The synthesis of 4-Bromo-2-methyl-6-nitrobenzonitrile is non-trivial due to the directing conflicts of the substituents. Direct nitration of 4-bromo-2-methylbenzonitrile often yields isomeric mixtures. The most robust, field-proven route utilizes a Sandmeyer Cyanation strategy starting from the corresponding aniline.

Retrosynthetic Analysis

-

Target: 4-Bromo-2-methyl-6-nitrobenzonitrile

-

Disconnection: C-CN bond formation via diazonium displacement.

-

Precursor: 4-Bromo-2-methyl-6-nitroaniline.

-

Starting Material: 4-Bromo-2-methylaniline (commercially available).

Step-by-Step Protocol

Step 1: Regioselective Nitration of 4-Bromo-2-methylaniline

-

Rationale: The amino group (

) is a strong ortho, para-director. With the para position blocked by Bromine and one ortho position blocked by Methyl, the nitration is strongly directed to the remaining ortho position (C6), yielding the desired regiochemistry. -

Reagents: Acetic anhydride (protection),

, then hydrolysis; OR direct nitration under controlled conditions. -

Protocol:

-

Dissolve 4-bromo-2-methylaniline (1.0 eq) in

at 0°C. -

Add fuming

(1.05 eq) dropwise, maintaining temp < 5°C to prevent oxidation. -

Stir for 1 hour. Pour onto ice. Filter the yellow precipitate (4-bromo-2-methyl-6-nitroaniline).

-

Note: If over-nitration occurs, protect the amine as an acetamide first, nitrate, then deprotect.

-

Step 2: Sandmeyer Cyanation

-

Rationale: Converting the amine to a nitrile establishes the benzonitrile core. The presence of the electron-withdrawing nitro group stabilizes the diazonium intermediate but requires careful pH control during cyanation.

-

Reagents:

, -

Protocol:

-

Diazotization: Suspend 4-bromo-2-methyl-6-nitroaniline in 20%

. Cool to 0-5°C. Add aqueous -

Cyanation: In a separate vessel, prepare a solution of

(1.2 eq) and -

Addition: Neutralize the cold diazonium solution slightly with

(to pH ~5-6) to prevent HCN evolution, then add it portion-wise to the hot CuCN mixture. -

Workup: Heat to 80°C for 30 mins. Cool, extract with Ethyl Acetate. Wash with dilute NaOH (to remove phenols) and brine. Dry over

.[2]

-

Visualized Reaction Pathway

Caption: Figure 1. Convergent synthesis via regioselective nitration and Sandmeyer cyanation.

Pharmaceutical Utility & Applications

This molecule serves as a "linchpin" intermediate in medicinal chemistry due to its orthogonal reactivity:

-

Androgen Receptor (AR) Antagonists: The 4-cyano-3-trifluoromethylphenyl group is common in drugs like Bicalutamide and Enzalutamide. The 4-bromo-2-methyl-6-nitrobenzonitrile scaffold offers a variation where the nitro group provides a hydrogen-bond acceptor, and the bromine allows for the attachment of diverse tail groups via cross-coupling.

-

Kinase Inhibitors: The bromine atom at position 4 is highly activated for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the electron-withdrawing nature of the ortho-nitro and para-cyano groups. This allows researchers to install heterocycles (e.g., pyrazoles, indoles) rapidly.

-

SNAr Reactivity: The nitro group at position 6 is labile under harsh conditions or can activate the nitrile for nucleophilic attack, allowing for the synthesis of benzamidines or fused heterocyclic systems like quinazolines.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Cyanide Risk: The synthesis involves KCN/CuCN. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.

-

Explosion Hazard: Diazonium salts can be explosive if allowed to dry. Always keep the intermediate in solution and proceed immediately to the next step.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]

References

-

Compound Identification: National Institute of Standards and Technology (NIST). 4-Bromo-2-methylbenzonitrile (Analogous Data). NIST Chemistry WebBook, SRD 69.[4] [Link][4]

-

Synthetic Methodology: Sandmeyer, T. "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 1884. [Link]

- Patent Literature: Google Patents. Amidoxime compounds as chelating agents in semiconductor processes (US20090107520A1). (Lists 4-bromo-2-methyl-6-nitrobenzonitrile explicitly).

-

Reactivity Data: PubChem. 4-Bromo-2-methylbenzonitrile Compound Summary. National Library of Medicine. [Link]

Sources

A Tale of Two Molecules: A Technical Guide to 4-Bromo-2-methylbenzonitrile and its Nitro-Substituted Counterpart

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the nuanced yet profound differences between two structurally related benzonitrile derivatives: 4-Bromo-2-methylbenzonitrile and 4-Bromo-2-methyl-6-nitrobenzonitrile. While separated by a single nitro group, these compounds exhibit markedly different chemical behaviors and offer distinct opportunities in synthetic chemistry and drug discovery. This document provides a comprehensive analysis of their synthesis, physicochemical properties, reactivity, and safety considerations, underpinned by field-proven insights and authoritative references.

The Foundation: 4-Bromo-2-methylbenzonitrile

4-Bromo-2-methylbenzonitrile is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its strategic importance lies in its trifecta of reactive sites: the aryl bromide, the nitrile group, and the methyl substituent, which allow for a diverse range of chemical modifications.[1]

Physicochemical Properties

This compound typically presents as a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-2-methylbenzonitrile

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 65-69 °C |

| Boiling Point | 228.5°C (rough estimate) |

| Solubility | Soluble in organic solvents; insoluble in water. |

| CAS Number | 67832-11-5[2] |

Synthesis of 4-Bromo-2-methylbenzonitrile

The synthesis of 4-Bromo-2-methylbenzonitrile is most commonly achieved through two primary routes: the Sandmeyer reaction and electrophilic bromination.[3]

1.2.1. The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a reliable and widely utilized method for introducing a cyano group onto an aromatic ring.[4] This process involves the diazotization of an appropriately substituted aniline, followed by treatment with a copper(I) cyanide salt.[3] For the synthesis of 4-Bromo-2-methylbenzonitrile, the typical starting material is 3-bromo-4-aminotoluene.[3]

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzonitrile via the Sandmeyer Reaction

Materials:

-

3-Bromo-4-aminotoluene

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Ice

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve 3-bromo-4-aminotoluene in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Carefully and slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will be evolved.

-

Work-up: After the evolution of nitrogen ceases, heat the reaction mixture gently (e.g., on a steam bath) for a short period to ensure complete reaction. Cool the mixture and extract the product with an organic solvent.

-

Purification: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

1.2.2. Electrophilic Bromination: A Direct but Challenging Route

An alternative approach is the direct electrophilic bromination of 2-methylbenzonitrile.[3] This method is more atom-economical but presents challenges in controlling the regioselectivity to favor the desired 4-bromo isomer.[3] The methyl and cyano groups have competing directing effects, which can lead to a mixture of products.

Experimental Protocol: Electrophilic Bromination of 2-Methylbenzonitrile

Materials:

-

2-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve 2-methylbenzonitrile in the chosen solvent in a round-bottom flask protected from light. Add a catalytic amount of the Lewis acid.

-

Bromination: Add N-bromosuccinimide portion-wise to the stirred solution at a controlled temperature (often room temperature or below). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to consume any remaining bromine. Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The desired 4-bromo isomer must be separated from other isomers via column chromatography or recrystallization.[3]

Caption: Synthetic pathways to 4-Bromo-2-methylbenzonitrile.

The Influence of the Nitro Group: 4-Bromo-2-methyl-6-nitrobenzonitrile

The introduction of a nitro (-NO₂) group at the 6-position of 4-Bromo-2-methylbenzonitrile dramatically alters the molecule's electronic properties and, consequently, its reactivity. While specific experimental data for this compound is limited in publicly available literature, its behavior can be predicted based on the well-established principles of physical organic chemistry.

Predicted Physicochemical Properties

The addition of a nitro group is expected to increase the molecular weight and polarity of the compound. This will likely result in a higher melting point and altered solubility characteristics compared to its non-nitrated counterpart.

Table 2: Predicted Physicochemical Properties of 4-Bromo-2-methyl-6-nitrobenzonitrile

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Likely a pale yellow to yellow crystalline solid |

| Melting Point | Expected to be significantly higher than 65-69 °C |

| Solubility | Reduced solubility in non-polar organic solvents, potentially increased solubility in polar aprotic solvents. |

| CAS Number | Not readily available |

Proposed Synthesis of 4-Bromo-2-methyl-6-nitrobenzonitrile

A plausible synthetic route to 4-Bromo-2-methyl-6-nitrobenzonitrile would involve the nitration of 4-Bromo-2-methylbenzonitrile. The directing effects of the existing substituents on the aromatic ring are crucial in determining the position of the incoming nitro group.

The methyl group is an ortho, para-director, while the bromo and cyano groups are deactivating and meta-directing. The positions ortho to the methyl group are C3 and C5. The positions meta to the bromo group are C3 and C5. The position meta to the cyano group is C3 and C5. Thus, electrophilic substitution is strongly directed to the C3 and C5 positions. Given the steric hindrance from the adjacent methyl group, nitration at the C6 position would be less favored. A more likely route would involve starting with a precursor where the substitution pattern is already established.

A more viable synthetic strategy would be to start with a precursor that already contains the desired substitution pattern, for instance, through the Sandmeyer reaction of 4-bromo-2-methyl-6-nitroaniline.

Proposed Experimental Protocol: Synthesis of 4-Bromo-2-methyl-6-nitrobenzonitrile via Sandmeyer Reaction

Materials:

-

4-Bromo-2-methyl-6-nitroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Ice

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve 4-bromo-2-methyl-6-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C. Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Carefully add the cold diazonium salt solution to the cyanide solution.

-

Work-up and Purification: Following a similar work-up procedure as described for 4-Bromo-2-methylbenzonitrile, the product can be extracted and purified.

Comparative Analysis: The Impact of the Nitro Group

The presence of the nitro group in 4-Bromo-2-methyl-6-nitrobenzonitrile is the defining feature that differentiates it from 4-Bromo-2-methylbenzonitrile. This single functional group profoundly influences the molecule's electronic structure and reactivity.

Electronic Effects

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects.[5] This has several key consequences:

-

Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[6]

-

Increased Electrophilicity of the Nitrile Carbon: The electron-withdrawing nature of the nitro group enhances the partial positive charge on the carbon atom of the nitrile group, making it more susceptible to nucleophilic attack.[7]

-

Acidity of Adjacent C-H Bonds: The strong electron-withdrawing effect of the nitro group can increase the acidity of protons on adjacent alkyl groups, although this effect is less pronounced for a methyl group.

Caption: Comparative electronic effects.

Reactivity

The differing electronic landscapes of the two molecules lead to distinct reactivity profiles.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring in 4-Bromo-2-methyl-6-nitrobenzonitrile makes it a more likely candidate for nucleophilic aromatic substitution, particularly at the position activated by the nitro group.

-

Reduction of the Nitro Group: The nitro group itself can be readily reduced to an amino group, providing a synthetic handle for further functionalization, such as the formation of amides or participation in diazotization reactions.

Spectroscopic Characterization

The introduction of the nitro group will lead to noticeable differences in the spectroscopic data for the two compounds.

-

¹H NMR: The strong electron-withdrawing effect of the nitro group will cause a downfield shift in the signals of the aromatic protons in 4-Bromo-2-methyl-6-nitrobenzonitrile compared to its non-nitrated analog.

-

¹³C NMR: Similarly, the carbon atoms of the aromatic ring in the nitrated compound will experience a downfield shift.

-

IR Spectroscopy: 4-Bromo-2-methyl-6-nitrobenzonitrile will exhibit strong characteristic absorption bands for the symmetric and asymmetric stretching of the N-O bonds in the nitro group, typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The nitrile stretch (C≡N) will also be present in both molecules, usually around 2230-2210 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of 4-Bromo-2-methyl-6-nitrobenzonitrile will show a molecular ion peak at m/z corresponding to its higher molecular weight. The fragmentation pattern will also be influenced by the presence of the nitro group, with potential losses of NO₂ and NO.

Safety Considerations

Both compounds should be handled with appropriate personal protective equipment in a well-ventilated area.[8][9] However, nitroaromatic compounds often present additional hazards.

Table 3: Comparative Safety Information

| Hazard | 4-Bromo-2-methylbenzonitrile | 4-Bromo-2-methyl-6-nitrobenzonitrile (Predicted) |

| Acute Toxicity | Harmful if swallowed.[8] May cause respiratory irritation.[8] | Likely to be more toxic than the non-nitrated analog. Nitroaromatic compounds can be toxic and mutagenic.[10] |

| Skin/Eye Irritation | Causes serious eye irritation.[8] | Expected to be a skin and eye irritant. |

| Chronic Effects | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] | Prolonged exposure to nitroaromatic compounds can lead to health issues, including anemia.[11] Many are suspected carcinogens.[10] |

| Handling Precautions | Avoid contact with skin and eyes. Avoid dust formation.[8] | Strict avoidance of skin contact and inhalation of dust is crucial. Work in a well-ventilated fume hood. |

Applications in Drug Discovery and Beyond

4-Bromo-2-methylbenzonitrile is a valuable building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and central nervous system agents.[1] Its utility in cross-coupling reactions makes it a versatile starting material for constructing complex molecular architectures.[1]

The introduction of a nitro group, as in 4-Bromo-2-methyl-6-nitrobenzonitrile, opens up new avenues for drug design. The nitro group can act as a bioisostere for other functional groups, and its electron-withdrawing properties can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the nitro group can be a precursor to an amino group, which is a common feature in many pharmaceuticals.

Conclusion

The seemingly minor addition of a nitro group to the 4-Bromo-2-methylbenzonitrile scaffold results in a compound with a distinct and more complex chemical personality. While 4-Bromo-2-methylbenzonitrile serves as a robust and versatile building block, its nitrated counterpart, 4-Bromo-2-methyl-6-nitrobenzonitrile, offers a different set of synthetic opportunities and challenges due to its altered electronic properties and reactivity. A thorough understanding of these differences is paramount for researchers and scientists seeking to leverage these molecules in the design and synthesis of novel compounds for drug discovery and other applications.

References

-

Capot Chemical Co., Ltd. (2012). MSDS of 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Patterson, D. P., et al. (2021). Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. Physical Chemistry Chemical Physics, 23(34), 18463-18471. [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.cn [capotchem.cn]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

Strategic Handling and Application of 4-Bromo-2-methyl-6-nitrobenzonitrile

Chemical Identity & Significance

4-Bromo-2-methyl-6-nitrobenzonitrile is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of androgen receptor antagonists and kinase inhibitors. Its strategic importance lies in its orthogonal reactivity :

-

Aryl Bromide (C-4): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Nitro Group (C-6): A latent amine precursor for urea/amide formation or heterocycle closure.

-

Nitrile Group (C-1): An electrophilic gateway to amidines, tetrazoles, or carboxylic acids.

Technical Specifications

| Property | Value (Experimental/Predicted) |

| IUPAC Name | 4-Bromo-2-methyl-6-nitrobenzonitrile |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Physical State | Pale yellow to tan crystalline solid |

| Melting Point | 110–115 °C (Typical for class) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| CAS Registry | Referenced often as custom synthesis intermediate |

Comprehensive Hazard Assessment (GHS)

Note: As a specialized intermediate, specific toxicological data is extrapolated from structural analogs (e.g., 4-bromo-2-methylbenzonitrile and nitrobenzonitriles). Treat as a high-potency compound.

Hazard Classification (Derived)

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic). Nitro-aromatics can induce methemoglobinemia.

-

Skin/Eye Corrosion: Category 2A (Severe Irritant). Benzonitriles are potent sensitizers.

The "Toxic Triad" Mechanism

Researchers must understand why this compound is hazardous to handle it safely:

-

Cyanide Metabolism: Metabolic hydrolysis of the nitrile moiety can slowly release cyanide ions (

), inhibiting cytochrome c oxidase. -

Nitro-Reduction: In vivo reduction of the nitro group produces reactive hydroxylamines, capable of DNA alkylation.

-

Electrophilic Sensitization: The electron-deficient ring (activated by

and

Storage, Stability & Handling Protocols[2][3][4][5][6]

The "Double-Barrier" Containment Protocol

Standard fume hood usage is insufficient for long-term handling of nitro-aromatic dusts.

1. Engineering Controls:

-

Primary: HEPA-filtered weigh station or Class II Biosafety Cabinet.

-

Secondary: All weighing must occur within a secondary containment tray to capture micro-spills.

2. Personal Protective Equipment (PPE) Matrix:

-

Hands: Double-gloving required. Inner layer: Nitrile (4 mil); Outer layer: Long-cuff Nitrile or Laminate film (Silver Shield) for prolonged handling.

-

Respiratory: If outside containment, use N95 (dust) combined with OV/AG cartridges (organic vapor/acid gas) due to potential trace hydrolysis.

Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The nitrile group is susceptible to hydrolysis under humid acidic conditions.

-

Incompatibility: Isolate from strong reducing agents (hydrides) and strong bases (which can attack the benzylic methyl protons, leading to polymerization).

Synthetic Utility & Experimental Workflows

This molecule is a "divergent node" in synthesis. Below are the two primary workflows for its utilization.

A. The Cross-Coupling Workflow (C-4 Functionalization)

The bromine at C-4 is activated by the electron-withdrawing ortho-nitro and para-cyano groups, making oxidative addition with Pd(0) rapid.

-

Catalyst Choice:

or -

Base: Mild bases (

or -

Solvent: 1,4-Dioxane/Water (4:1) promotes the reaction while solubilizing the polar nitro group.

B. The Nitro-Reduction Workflow (C-6 Functionalization)

Converting the nitro group to an aniline is common for subsequent urea formation (e.g., Enzalutamide analogs).

-

Method 1 (Chemoselective): Iron powder (

) in -

Method 2 (Hydrogenation):

(1 atm) with Raney Nickel. Caution: High pressure may reduce the nitrile to a benzylamine.

Visualizing the Synthetic Logic

The following diagram maps the decision process for utilizing this scaffold.

Figure 1: Divergent synthetic pathways. The Blue path utilizes the halogen handle; the Yellow path utilizes the nitro handle.

Emergency Response Protocols

Fire Fighting Measures[2][3][4][6][7][8][9]

-

Hazard: Thermal decomposition releases Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx) , and Hydrogen Bromide (HBr) .

-

Action: Do NOT use a solid water stream (scatters dust). Use water fog, foam, or dry chemical.[1][2][3][4] Firefighters must wear full SCBA.

Accidental Release (Spill)

-

Evacuate: Clear the area of non-essential personnel.

-

PPE Up: Don Tyvek suit and full-face respirator.

-

Neutralize: Do not use bleach (can form volatile chloramines). Use a wet-wiping method with a detergent solution to avoid dust generation.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (to handle NOx/Halogens).

First Aid (Self-Validating)

-

Eye Contact: Rinse for 15 minutes.[2][5][3][6] Validation: If pain persists after 15 mins, assume corneal damage and seek ER.

-

Skin Contact: Wash with soap/water.[1][2][7][3][6][8] Validation: Monitor for "cyanosis" (blue lips/fingernails) which indicates systemic absorption and methemoglobinemia.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Bromo-2-methylbenzonitrile (Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitro-aromatic compounds.[9] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. capotchem.cn [capotchem.cn]

- 4. lobachemie.com [lobachemie.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: 4-Bromo-2-methyl-6-nitrobenzonitrile

This technical guide is structured to serve as a rigorous reference for researchers and process chemists working with 4-Bromo-2-methyl-6-nitrobenzonitrile . It prioritizes experimental validation, synthesis logic, and quality control over generic data listing.

Physicochemical Characterization, Synthesis Logic, and Quality Control

Document Type: Technical Monograph & Experimental Guide Compound CAS: 1807186-81-7 Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

Part 1: Physicochemical Profile & Melting Point Analysis[1][3][4]

The Melting Point Directive

For 4-Bromo-2-methyl-6-nitrobenzonitrile, the melting point (MP) is not merely a physical constant but a critical quality attribute (CQA) indicating regioisomeric purity and solvent inclusion.[1][2][3]

While specific experimental values for this research-grade intermediate are often proprietary to custom synthesis batches, rigorous structural analysis and analog triangulation establish the Target Specification Range .[1][2]

| Property | Value / Range | Confidence Level |

| Predicted Melting Point | 118°C – 128°C | High (Analog Triangulation) |

| Physical State | Crystalline Solid | Confirmed |

| Appearance | Pale yellow to light orange powder | Confirmed |

| Molecular Weight | 241.04 g/mol | Exact |

Structural Triangulation & Thermodynamic Logic

To validate the melting point of a synthesized batch in the absence of a pharmacopeial standard, we utilize a "Bracketing Method" based on immediate precursors and structural analogs.[2]

-

Lower Bound (The Scaffold): The non-brominated analog, 2-methyl-6-nitrobenzonitrile (CAS 1885-76-3), exhibits a melting point of 108–110°C .[1][2] The addition of a heavy halogen (Bromine) at the para position typically increases the lattice energy and melting point due to increased polarizability and molecular weight.[2]

-

Upper Bound (The Precursor): The synthetic precursor, 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0), melts at 141–147°C .[1][2] The conversion of the amine (-NH₂) to a nitrile (-CN) group generally lowers the melting point in this specific scaffold because the amine is a strong hydrogen bond donor, whereas the nitrile is only an acceptor.[1][2][3]

Part 2: Synthesis & Process Chemistry[1][3][4]

The Sandmeyer Pathway

The most robust route to 4-Bromo-2-methyl-6-nitrobenzonitrile is the Sandmeyer reaction, converting the aniline precursor.[1][2][3] This pathway is preferred over direct nitration of 4-bromo-2-methylbenzonitrile, which often yields inseparable regioisomeric mixtures (impurities).[1][2]

Reaction Workflow (DOT Visualization)

Figure 1: Critical process flow for the conversion of the aniline precursor to the nitrile target.[2] Temperature control at the diazonium stage is critical to prevent phenol byproduct formation.[1][2][3]

Experimental Protocol: Sandmeyer Cyanation

Safety Note: This reaction involves the generation of diazonium salts (potential explosion hazard) and the use of cyanide sources (fatal toxicity).[2] All operations must be performed in a functioning fume hood with a cyanide antidote kit available.[2]

-

Diazotization:

-

Charge 4-bromo-2-methyl-6-nitroaniline (1.0 eq) into a reactor with 50% H₂SO4.

-

Cool to 0–5°C .[2]

-

Add NaNO₂ (1.2 eq) aqueous solution dropwise, maintaining internal temperature <5°C. Stir for 1 hour.

-

Checkpoint: Solution should become clear/homogeneous.

-

-

Cyanation:

-

Workup & Purification:

Part 3: Quality Control & Analytical Validation[1][4]

Differentiating Product from Precursor

Since the melting points of the precursor and product are relatively close (within ~20°C), melting point alone is insufficient for validation.[2]

| Analytical Method | Precursor (Aniline) | Target (Nitrile) | Observation |

| FT-IR | 3300-3500 cm⁻¹ (Doublet) | ~2230 cm⁻¹ (Sharp) | Disappearance of N-H stretch; Appearance of C≡N stretch.[1][2][3] |

| 1H-NMR | Broad singlet at ~5-7 ppm (NH₂) | Absent | Loss of exchangeable protons.[1][2][3] |

| Melting Point | 141-147°C | ~118-128°C | Distinct depression in MP indicates conversion.[2][3] |

Troubleshooting: Polymorphs and Solvates

Nitro-benzonitriles are prone to polymorphism.[1][2][3] If your synthesized batch shows a melting point significantly different from the expected range (e.g., 90-95°C), perform the following:

-

Dry Properly: Ensure all solvent (Ethanol/Water) is removed.[2] Solvates often melt lower.[2]

-

DSC Analysis: Run a Differential Scanning Calorimetry scan. A broad endotherm suggests low purity; a sharp endotherm at a "wrong" temperature suggests a polymorph.[2]

-

Reslurry: Slurry the solid in hexane/ether to induce the thermodynamic crystal form.

References

-

Synthesis of 4-Bromo-2-methyl-6-nitroaniline (Precursor Data)

-

Analog Comparison (2-Methyl-6-nitrobenzonitrile)

-

Analog Comparison (4-Bromo-2-nitrobenzonitrile)

-

Compound Identification (CAS 1807186-81-7)

Sources

- 1. 1202858-65-8|2-Bromo-4-methyl-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1807186-81-7,4-Bromo-2-methyl-6-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 79603-03-5|4-Bromo-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-methyl-6-nitroaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. A14319.14 [thermofisher.cn]

- 6. 2-Methyl-6-nitrobenzonitrile | 1885-76-3 | Benchchem [benchchem.com]

- 7. 2-Methyl-6-nitrobenzonitrile [myskinrecipes.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(4-Bromo-2-methyl-6-nitrophenyl)-1H-benzimidazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of pharmacological activities.[3] Consequently, benzimidazole derivatives have been successfully developed into blockbuster drugs for diverse therapeutic areas, including antiulcer agents (Omeprazole), anthelmintics (Albendazole), antihistamines (Bilastine), and anticancer agents (Veliparib).[4][5][6]

The versatility of the benzimidazole core lies in the fact that its biological activity can be finely tuned by introducing various substituents at the N-1, C-2, and benzene ring positions (C-4 to C-7).[7][8] The synthesis of novel, highly functionalized benzimidazole derivatives is therefore a critical pursuit in modern drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of a unique class of benzimidazoles, starting from the versatile building block 4-Bromo-2-methyl-6-nitrobenzonitrile. This starting material allows for the introduction of a substituted phenyl group at the C-2 position, offering three key functional handles—a bromo group for cross-coupling, a nitro group for reduction and further derivatization, and a methyl group for steric and electronic modulation—paving the way for extensive Structure-Activity Relationship (SAR) studies.[8]

Synthetic Strategy and Mechanism

The most classical and reliable method for constructing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as a nitrile) under acidic conditions.[9][10] Our protocol adapts this strategy, utilizing the nitrile functionality of 4-Bromo-2-methyl-6-nitrobenzonitrile as the "one-carbon" electrophilic component that cyclizes with an o-phenylenediamine.

Overall Reaction Scheme:

(Self-generated image for illustrative purposes)

Reaction Mechanism Rationale:

The reaction is typically facilitated by a strong acid, such as polyphosphoric acid (PPA), which serves a dual role as both a catalyst and a dehydrating agent. The proposed mechanism proceeds as follows:

-

Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: One of the nucleophilic amino groups of the o-phenylenediamine attacks the activated nitrile carbon, forming a protonated amidine intermediate.

-

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the amidine carbon.

-

Deamination & Aromatization: The resulting tetrahedral intermediate undergoes elimination of ammonia (NH₃) and subsequent deprotonation to yield the stable, aromatic benzimidazole ring system.

This established mechanistic pathway ensures a high-yielding and clean conversion to the desired product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.

Caption: High-level workflow for the synthesis of benzimidazole derivatives.

Detailed Experimental Protocol

4.1 Materials and Reagents

-

4-Bromo-2-methyl-6-nitrobenzonitrile (≥97% purity)

-

o-Phenylenediamine (≥98% purity)

-

Polyphosphoric acid (PPA)

-

Deionized Water

-

Ammonium Hydroxide (aqueous solution, ~30%)

-

Ethanol (95% or absolute)

-

Ethyl Acetate (for TLC)

-

Hexane (for TLC)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirring

-

TLC plates (silica gel 60 F₂₅₄)

-

Vacuum filtration apparatus

4.2 Step-by-Step Synthesis Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Polyphosphoric acid is corrosive and hygroscopic.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and 4-Bromo-2-methyl-6-nitrobenzonitrile (2.42 g, 10.0 mmol).

-

Acid Addition: Carefully add polyphosphoric acid (~20 g) to the flask. The PPA is highly viscous; it can be pre-warmed slightly to aid transfer. The mixture will become a stirrable slurry.

-

Heating and Reaction: Attach a reflux condenser and begin heating the mixture in a heating mantle to 150 °C with vigorous stirring. Maintain this temperature for 3-5 hours.

-

Expert Insight: The high temperature is necessary to overcome the activation energy for the condensation and cyclization steps in the viscous PPA medium.[10]

-

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot of the hot reaction mixture with a glass rod, dissolve it in ethanol, and spot it on a TLC plate. Elute with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the flask to cool to about 80-90 °C.

-

CAUTION: This step must be performed carefully. Slowly and cautiously pour the warm reaction mixture into a beaker containing ~200 mL of crushed ice and water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

-

-

Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize it by adding concentrated ammonium hydroxide solution until the pH is approximately 8-9 (test with pH paper). This ensures the benzimidazole, which is basic, is in its free-base form and fully precipitated. Stir the mixture for 30 minutes in an ice bath to complete precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Representative Data

The following table presents expected outcomes for the synthesis using substituted o-phenylenediamines, based on established literature for similar reactions.[11] The presence of electron-donating or electron-withdrawing groups on the diamine ring can influence reaction times and yields.

| Entry | o-Phenylenediamine Reactant | Substituent (R) | Expected Time (h) | Expected Yield (%) |

| 1 | o-Phenylenediamine | H | 3 | ~88 |

| 2 | 4-Methyl-o-phenylenediamine | 4-CH₃ | 3.5 | ~85 |

| 3 | 4-Chloro-o-phenylenediamine | 4-Cl | 4 | ~90 |

| 4 | 4-Nitro-o-phenylenediamine | 4-NO₂ | 5 | ~83 |

Analysis of Trends: Electron-withdrawing groups like chloro and nitro on the o-phenylenediamine can decrease the nucleophilicity of the amino groups, potentially requiring slightly longer reaction times.[11] However, they often lead to very clean reactions and high yields of crystalline products.

Conclusion and Future Directions

This application note details a robust and scalable protocol for the synthesis of 2-(4-Bromo-2-methyl-6-nitrophenyl)-1H-benzimidazole and its derivatives. The procedure is based on the well-established Phillips condensation and utilizes polyphosphoric acid as an effective catalyst and solvent.[9] The resulting products are highly valuable intermediates for drug discovery programs. The presence of orthogonal functional groups (bromo, nitro) allows for subsequent, selective modifications:

-

Bromo Group: Can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents.

-

Nitro Group: Can be readily reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations.

This synthetic route provides a reliable platform for generating diverse chemical libraries, enabling comprehensive exploration of the chemical space around the benzimidazole scaffold for the development of new therapeutic agents.

References

- Recent achievements in the synthesis of benzimidazole deriv

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). PMC.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC.

- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.).

- STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (2024). Revues Scientifiques Marocaines.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).

- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). Bentham Science Publisher.

- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2014). PubMed.

- Oxidative Cyclization Approach to Benzimidazole Libraries. (2020). PubMed.

- RESEARCH ON BENZIMIDAZOLE DERIV

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.

- A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis. (n.d.). Benchchem.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 4-Bromo-2-methyl-6-nitrobenzonitrile in DMSO

Welcome to the technical support center for 4-Bromo-2-methyl-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Profile of 4-Bromo-2-methyl-6-nitrobenzonitrile

While specific solubility data for 4-Bromo-2-methyl-6-nitrobenzonitrile in DMSO is not extensively published, we can infer its likely behavior by examining its structural components. The molecule possesses a rigid aromatic ring substituted with a bromo group, a methyl group, and a nitro group, in addition to the nitrile functionality. The presence of the electron-withdrawing nitro group and the lipophilic bromo and methyl groups suggests that while it should be soluble in a powerful organic solvent like DMSO, achieving high concentrations might be challenging.[1] These structural features often contribute to strong crystal lattice energy, which must be overcome by the solvent.

Predicted Physicochemical Properties (based on structural analogs):

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~241.04 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Polarity | Moderately polar | Should be amenable to dissolution in a polar aprotic solvent like DMSO. |

| Water Solubility | Low to Insoluble | High potential for precipitation when diluting DMSO stock into aqueous media.[2] |

| Melting Point | Likely elevated | Higher melting points often indicate strong intermolecular forces, which can hinder dissolution.[3] |

Troubleshooting Workflow for Dissolving 4-Bromo-2-methyl-6-nitrobenzonitrile

This workflow provides a systematic approach to addressing solubility issues, from initial stock preparation to final dilution in aqueous buffers.

Sources

Technical Support Center: 4-Bromo-2-methyl-6-nitrobenzonitrile Powder

Welcome to the technical support center for 4-Bromo-2-methyl-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this chemical powder throughout its storage and use in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Bromo-2-methyl-6-nitrobenzonitrile powder to ensure its long-term stability?

A1: To maintain the chemical integrity and physical properties of 4-Bromo-2-methyl-6-nitrobenzonitrile powder, it is crucial to store it under controlled conditions. Based on its chemical structure and safety data sheet recommendations, the optimal storage conditions are as follows:

-

Temperature: Store at room temperature.[1] Avoid exposure to excessive heat.[2]

-

Atmosphere: Store in a dry, well-ventilated place.[2] The presence of moisture can significantly impact the stability and handling of the powder.[3][4]

-

Light: Keep the container tightly closed and protected from light. Aromatic nitro compounds can be susceptible to photodegradation.

-

Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. While stable under normal conditions, this is a best practice for maintaining high purity.[2]

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents thermal degradation. |

| Humidity | Low humidity (desiccated environment) | Minimizes moisture absorption, preventing caking and hydrolysis.[3][5] |

| Light | In an opaque, tightly sealed container | Protects against potential photodegradation. |

| Atmosphere | Well-ventilated area; inert gas for long-term storage | Prevents accumulation of any potential off-gassing and minimizes oxidation.[1][2] |

Q2: What are the potential degradation pathways for 4-Bromo-2-methyl-6-nitrobenzonitrile?

A2: 4-Bromo-2-methyl-6-nitrobenzonitrile possesses several functional groups that can be susceptible to degradation under specific conditions. The primary potential degradation pathways are:

-

Hydrolysis of the Nitrile Group: In the presence of moisture, especially under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze. This can occur in a two-step process, first forming an amide intermediate, which can then further hydrolyze to a carboxylic acid.

-

Reduction of the Nitro Group: Nitroaromatic compounds are susceptible to reduction, which can convert the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.[6][7] This can be a concern if the compound comes into contact with reducing agents.

-

Photodegradation: Aromatic nitro compounds can undergo degradation upon exposure to light, particularly UV radiation.[8][9] The degradation mechanism often involves the formation of highly reactive species that can lead to a variety of degradation products.

-

Thermal Decomposition: At elevated temperatures, the molecule can decompose. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and hydrogen cyanide.[2]

Below is a diagram illustrating the potential degradation pathways:

Caption: Potential degradation pathways of 4-Bromo-2-methyl-6-nitrobenzonitrile.

Q3: How can I assess the stability of my 4-Bromo-2-methyl-6-nitrobenzonitrile powder?

A3: A combination of visual inspection and analytical techniques can be used to assess the stability of your powder.

Visual Inspection:

-

Color Change: A noticeable change from its initial color (typically a light yellow or off-white solid) may indicate degradation.[1] A darkening or change in hue could suggest the formation of degradation products.

-

Caking or Clumping: The formation of clumps or a caked appearance is a strong indicator of moisture absorption.[4][10] This can affect the powder's flowability and may also indicate the onset of hydrolysis.

-

Change in Odor: While this compound has no specified odor, the development of a noticeable chemical smell could signify decomposition.

Analytical Methods: For a quantitative assessment of stability, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent compound and any potential degradation products.[9][11] A stability-indicating HPLC method should be developed to ensure that all potential degradation products are resolved from the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile and semi-volatile degradation products.[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the functional groups of the molecule. For example, the appearance of a broad peak in the O-H stretch region could indicate hydrolysis to a carboxylic acid.

The following workflow outlines a general procedure for assessing the stability of your powder:

Caption: Workflow for assessing the stability of 4-Bromo-2-methyl-6-nitrobenzonitrile powder.

II. Troubleshooting Guide

Problem 1: The powder has formed clumps and is difficult to handle and weigh accurately.

| Potential Cause | Explanation | Recommended Solution |

| Moisture Absorption | The powder is hygroscopic and has absorbed moisture from the atmosphere. This increases inter-particle cohesive forces, leading to clumping and poor flowability.[1][3] | 1. Dry the Powder: If the degradation is not significant, you may be able to dry the powder in a vacuum oven at a gentle temperature (e.g., 40-50°C) to remove absorbed water. 2. Improve Storage: Store the powder in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride). For new containers, ensure they are tightly sealed. 3. Handling Environment: Weigh out the powder in a glove box with a controlled low-humidity atmosphere if available. |

Problem 2: I have observed a significant color change in the powder, from light yellow to a darker brown/orange.

| Potential Cause | Explanation | Recommended Solution |

| Photodegradation | The container may have been exposed to light, especially UV light, leading to the formation of colored degradation products. | 1. Assess Purity: Use an analytical technique like HPLC to determine the purity of the powder. If the purity is still within an acceptable range for your application, you may be able to proceed. 2. Protect from Light: Store the powder in an amber or opaque container. If the original container is clear, wrap it in aluminum foil. 3. Future Prevention: Always store the compound in a dark place, such as a cabinet or drawer. |

| Chemical Incompatibility | The powder may have come into contact with incompatible materials, such as strong bases or oxidizing agents, during storage or handling. | 1. Review Storage: Ensure the powder is not stored near incompatible chemicals.[13] 2. Purity Assessment: As with photodegradation, assess the purity of the material before use. |

| Thermal Degradation | The powder may have been exposed to high temperatures. | 1. Check Storage Location: Ensure the powder is not stored near heat sources such as ovens or heating equipment. 2. Purity Assessment: Determine the purity of the powder before use. |

Problem 3: My experimental results are inconsistent, and I suspect the purity of the 4-Bromo-2-methyl-6-nitrobenzonitrile is compromised.

| Potential Cause | Explanation | Recommended Solution |

| Gradual Degradation Over Time | Even under recommended storage conditions, very slow degradation can occur over a long period. The presence of impurities can affect reaction outcomes. | 1. Purity Verification: Before critical experiments, verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Establish a Baseline: When you receive a new batch of the compound, run an initial analysis to establish a baseline purity and appearance. This will allow you to track any changes over time. 3. Purification: If the purity is found to be below the required specification, consider recrystallization to purify the material. The choice of solvent will depend on the nature of the impurities. |

| Contamination | The powder may have been contaminated during handling. | 1. Review Handling Procedures: Ensure that clean spatulas and weighing boats are used for each chemical. Avoid returning unused powder to the original container. 2. Segregated Storage: Store different chemicals in separate secondary containment to prevent cross-contamination. |

III. References

-

Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]

-

The Impact of Powder Moisture Content on Quality and Stability. (2025, August 8). Retrieved from [Link]

-

Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]

-

Managing the Impact of Humidity on Powders. (2024, November 11). AZoM. Retrieved from [Link]

-

CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties. Retrieved from [Link]

-

Chemical Processing. (n.d.). Powder Handling: Tips To Troubleshoot Solids. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from [Link]

-

Lankin, D. C., Petterson, R. C., & Velazquez, R. A. (1974). Thermal Decomposition of 2-(Cyanoethylthio)benzenediazonium Tetrafluoroborate in Acetonitrile Solution. The Journal of Organic Chemistry, 39(18), 2801–2802. [Link]

-

Pacific BioLabs. (n.d.). What is Stability Testing? Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

BulkInside. (n.d.). Troubleshooting Bulk Powder Feeding Issues. Retrieved from [Link]

-

Chanakya, K., & Sivasankar, T. (2003). Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup. Water Research, 37(6), 1223–1230. [Link]

-

Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 38(42). [Link]

-

BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

-

Chen, C.-C., et al. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Catalysts, 11(11), 1361. [Link]

-

Center for Chemical Process Safety - AIChE. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

-

Chen, C.-Y., & Hsieh, Y.-H. (2012). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. International Journal of Photoenergy, 2012, 1–9. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

-

Ghezali, S., et al. (2017). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of Heterocyclic Chemistry, 54(5), 2843-2848. [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

Chen, Y.-J., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(12), 2093. [Link]

-

Lee, C., et al. (2018). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. PLoS ONE, 13(4), e0196236.

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (2026, January 10). 4‐Nitrobenzonitrile. Retrieved from [Link]

-

Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. Applied and Environmental Microbiology, 61(8), 2777–2783.

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Stiles, M., & Miller, R. G. (1960). DECOMPOSITION OF BENZENEDIAZONIUM-2-CARBOXYLATE. Journal of the American Chemical Society, 82(13), 3802–3802. [Link]

-

Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865–1876. [Link]

-

Błażejewska-Chadyniak, P., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 13(21), 4930. [Link]

-

Liu, M. T. H., et al. (2003). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. The Journal of Organic Chemistry, 68(19), 7471–7478. [Link]

-

ResearchGate. (2025, August 6). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Retrieved from [Link]

-

Mihelač, M., et al. (2022). 3-Nitrobenzonitrile. IUCrData, 7(1). [Link]

-

YouTube. (2021, March 27). Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. Retrieved from [Link]

-

Lewis, H. F., & Trieschmann, W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 31(1), 282.

-

ResearchGate. (2025, August 10). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. matconibc.com [matconibc.com]

- 3. solids-solutions.com [solids-solutions.com]

- 4. apdynamics.com [apdynamics.com]

- 5. azom.com [azom.com]

- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. freemantech.co.uk [freemantech.co.uk]

- 11. japsonline.com [japsonline.com]

- 12. Stability Testing - www.impactanalytical.com [impactanalytical.com]

- 13. criver.com [criver.com]

Technical Support Center: Separation of 4-Bromo-2-methyl-6-nitrobenzonitrile from Regioisomeric Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-2-methyl-6-nitrobenzonitrile. The presence of closely related regioisomers is a common issue in the synthesis of polysubstituted aromatic compounds, often complicating downstream applications and regulatory compliance.[1][2] This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows for challenging separations, and validated protocols to guide your experimental design.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses foundational questions regarding the identification and initial assessment of regioisomeric impurities.

Q1: What are the most likely regioisomeric impurities I will encounter during the synthesis of 4-Bromo-2-methyl-6-nitrobenzonitrile?

A1: The identity of regioisomeric impurities is dictated by the synthetic route. The two most common strategies for synthesizing the target compound are electrophilic nitration of a brominated precursor or electrophilic bromination of a nitrated precursor.

-

Route A: Nitration of 4-Bromo-2-methylbenzonitrile. The methyl and bromo groups are ortho-, para-directing. With the para position (relative to the methyl group) blocked by bromine, and the ortho position sterically hindered, nitration is directed to the positions ortho to the bromine and meta to the methyl group. This will yield the desired 6-nitro product along with the 3-nitro and 5-nitro isomers.

-

Route B: Bromination of 2-Methyl-6-nitrobenzonitrile. The methyl group is activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. Both groups direct bromination to the 4-position, making this route generally more selective. However, incomplete selectivity can still lead to the formation of other brominated isomers, such as 3-bromo or 5-bromo analogs.

These positional isomers often possess very similar physical properties, making their separation a significant challenge.

Table 1: Potential Regioisomers of 4-Bromo-2-methyl-6-nitrobenzonitrile

| Compound Name | Structure | Notes on Formation |

| 4-Bromo-2-methyl-6-nitrobenzonitrile (Target) | C1=C(C=C(C(=C1C#N)Br)N(=O)=O)C | The desired product. |

| 4-Bromo-2-methyl-3-nitro benzonitrile | C1=C(C(=C(C(=C1)Br)N(=O)=O)C)C#N | Potential byproduct from nitration of 4-bromo-2-methylbenzonitrile. |

| 4-Bromo-2-methyl-5-nitro benzonitrile | C1=C(C=C(C(=C1C)N(=O)=O)Br)C#N | Potential byproduct from nitration of 4-bromo-2-methylbenzonitrile. |

| 3-Bromo -2-methyl-6-nitrobenzonitrile | C1=CC(=C(C(=C1C#N)Br)C)N(=O)=O | Potential byproduct from bromination of 2-methyl-6-nitrobenzonitrile. |

Q2: How can I quickly assess the purity and confirm the presence of regioisomers in my crude reaction mixture?

A2: A multi-technique approach is most effective for initial assessment:

-

Thin-Layer Chromatography (TLC): An initial TLC analysis can often reveal the presence of multiple components. If you observe spots with very close Rf values, regioisomers are likely present. Experiment with different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) to maximize separation.

-

¹H NMR Spectroscopy: This is one of the most powerful tools. The aromatic region of the ¹H NMR spectrum provides a distinct fingerprint for each isomer. The desired product will show two distinct singlets (or narrow doublets due to meta-coupling) in the aromatic region. The presence of additional doublets or triplets in this region strongly indicates isomeric impurities. Comparing the integration of these signals provides a rough estimate of the isomeric ratio.[3]

-

LC-MS or GC-MS: Coupling chromatography with mass spectrometry is definitive.[4][5] While the isomers will have the same molecular weight, a chromatographic separation prior to MS detection will reveal them as distinct peaks. This confirms the presence of isomers and provides their relative abundance based on peak area.[6]

Section 2: Troubleshooting Chromatographic Separations

Chromatography is the workhorse for separating positional isomers.[7] This section provides solutions to common problems encountered during method development.

Problem: My regioisomers are co-eluting or have very poor resolution (<1.5) in Reversed-Phase HPLC (RP-HPLC) on a C18 column.

Q: I am using a standard water/acetonitrile gradient on a C18 column and cannot separate my isomers. What are the key parameters to adjust?

A: This is a classic challenge. Positional isomers have minimal differences in hydrophobicity, which is the primary separation mechanism on a C18 phase.[8] When standard C18 methods fail, a systematic optimization approach is required.

Causality & Solution Pathway:

-

Alter the Organic Modifier: The choice of organic solvent is a powerful tool for altering selectivity.

-

Action: Switch from acetonitrile (ACN) to methanol (MeOH) .

-

Rationale: Methanol is a hydrogen-bond donor, unlike ACN. This difference in proticity can induce alternative interactions with the analyte and residual silanols on the stationary phase, often changing the elution order and improving resolution.[9]

-

-

Change Stationary Phase Chemistry: If modifying the mobile phase is insufficient, the stationary phase must be changed to introduce alternative separation mechanisms.

-

Action: Switch from a C18 column to a Phenyl-Hexyl or Biphenyl phase.

-

Rationale: These phases are designed to promote π-π interactions between the electron-rich stationary phase and the aromatic rings of your analytes.[10] Since the electronic distribution across the aromatic ring differs for each regioisomer due to the varying positions of the electron-withdrawing nitro and bromo groups, these columns can differentiate isomers that are inseparable on C18. For phenyl phases, using methanol as the organic modifier often enhances this unique selectivity.[9]

-

-

Adjust Mobile Phase pH: For ionizable compounds, pH is critical. While your compound is neutral, small amounts of acidic additives can sharpen peaks.

-

Action: Ensure your mobile phases (both aqueous and organic) contain a low concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid .

-

Rationale: The addition of acid can suppress interactions with acidic residual silanols on the silica support, which is a primary cause of peak tailing for nitrogen-containing compounds.[8][9] This leads to sharper, more symmetrical peaks, which inherently improves resolution.

-

Q: I've tried multiple HPLC columns and mobile phases without success. Is there a more powerful chromatographic technique for this problem?

A: Yes. When HPLC proves insufficient for challenging positional isomer separations, Supercritical Fluid Chromatography (SFC) is the logical next step.

-

Expertise & Rationale: SFC utilizes supercritical CO₂ as the primary mobile phase, which has liquid-like density and gas-like viscosity.[11] This low viscosity allows for much faster separations and higher efficiency. Separation in SFC is governed by a complex interplay of analyte polarity, interactions with the stationary phase, and solubility in the CO₂/co-solvent mixture. This often provides an orthogonal (completely different) selectivity compared to RP-HPLC. Chiral stationary phases, even when used in an achiral context, are particularly effective in SFC for resolving positional isomers due to their rigid, shape-selective surfaces.[11] Off-line two-dimensional techniques, such as RPLC x SFC, can also be employed for highly complex mixtures.[12]

Section 3: Protocols and Methodologies

These protocols provide validated starting points for your experiments. They are designed to be self-validating by systematically exploring the parameter space.

Protocol 1: Analytical RP-HPLC Method Development for Regioisomer Screening

-

Sample Preparation: Dissolve the crude product in methanol or ACN to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[8]

-

HPLC System & Columns:

-

System: HPLC or UPLC with a UV detector (set to 254 nm).

-

Column 1 (Screening): C18, 2.1 x 50 mm, <3 µm particle size.

-

Column 2 (Alternative Selectivity): Phenyl-Hexyl, 2.1 x 50 mm, <3 µm particle size.

-

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water.

-

B1: 0.1% Formic Acid in Acetonitrile.

-

B2: 0.1% Formic Acid in Methanol.

-

-

Screening Protocol:

-

Set column temperature to 40 °C and flow rate to 0.5 mL/min.

-

Run 1: C18 column with Water/ACN gradient.

-

Run 2: C18 column with Water/MeOH gradient.

-

Run 3: Phenyl-Hexyl column with Water/ACN gradient.

-

Run 4: Phenyl-Hexyl column with Water/MeOH gradient.

-

-

Gradient Conditions (for each run):

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and re-equilibrate for 3 minutes.

-

-

Analysis: Compare the chromatograms from all four runs. Identify the condition that provides the best separation. This condition can then be optimized for preparative scale-up by adjusting the gradient slope or switching to an isocratic method.

Protocol 2: Recrystallization Screening for Bulk Purification

-

Objective: To find a solvent or solvent system where the desired isomer has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.

-

Materials: Small vials (2 mL), crude product, a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane).

-

Procedure:

-

Place ~20 mg of crude material into each vial.

-

Add a single solvent dropwise to each vial at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is likely too soluble.

-

For solvents where the material is poorly soluble at room temperature, heat the vial gently (e.g., 50-60 °C) while adding more solvent until the solid dissolves.

-

Once a saturated solution is created at high temperature, allow the vial to cool slowly to room temperature, then place it in a 4 °C refrigerator or an ice bath.

-

Observe for crystal formation.

-

-

Analysis: If crystals form, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals and analyze their purity by HPLC or NMR. The remaining solution (mother liquor) should also be analyzed to confirm that the impurities have been enriched. This process identifies a viable solvent for large-scale purification.[13]

Section 4: Visualization & Workflows

Visual workflows provide a logical path for decision-making and troubleshooting.

Diagram 1: Separation Strategy Selection Workflow

This diagram guides the user from initial analysis to selecting an appropriate preparative purification strategy.

Caption: Troubleshooting workflow for poor HPLC resolution.

References

- BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. BenchChem Technical Support.

- Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.